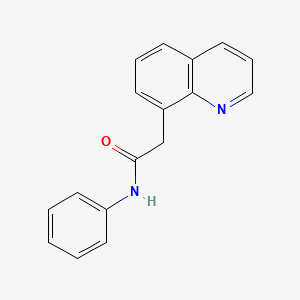
N-cyclohexyl-2-thiophen-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-thiophen-3-ylacetamide, also known as CT-3, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-thiophen-3-ylacetamide is not fully understood. However, it is believed to exert its anti-inflammatory and neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, as well as by modulating the activity of various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting neurons from oxidative stress and inflammation, and inhibiting the formation of beta-amyloid plaques. It has also been shown to have analgesic properties, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-thiophen-3-ylacetamide in lab experiments is its well-established anti-inflammatory and neuroprotective properties, which make it a useful tool for studying the mechanisms of inflammation and neurodegeneration. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-thiophen-3-ylacetamide. One area of interest is its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-thiophen-3-ylacetamide involves the reaction of cyclohexylamine with 2-bromo-3-thiophenecarboxylic acid in the presence of a base, followed by the acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-2-thiophen-3-ylacetamide has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In multiple sclerosis, N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to reduce inflammation and demyelination in animal models. In Alzheimer's disease, N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-cyclohexyl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(8-10-6-7-15-9-10)13-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRIYPGCWDFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-thiophen-3-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














